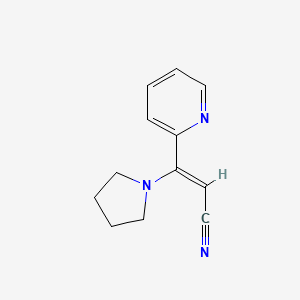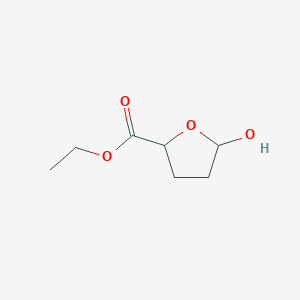
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid is a complex organic compound characterized by its unique structural features. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenylcyclopropyl moiety, and a propanoic acid backbone. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Cyclopropylation: The introduction of the phenylcyclopropyl group can be done through a cyclopropanation reaction. This involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Coupling Reaction: The final step involves coupling the protected amino acid with the cyclopropyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-throughput purification techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, allowing for deprotection and further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Piperidine is often used for Fmoc deprotection.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or peptides.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcycl
Properties
Molecular Formula |
C27H25NO4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylcyclopropyl)propanoic acid |
InChI |
InChI=1S/C27H25NO4/c29-25(30)24(16-27(14-15-27)18-8-2-1-3-9-18)28-26(31)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
BOUIXINWDUFZCE-DEOSSOPVSA-N |
Isomeric SMILES |
C1CC1(C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Canonical SMILES |
C1CC1(CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
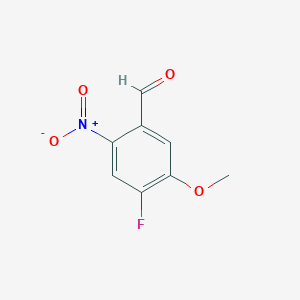

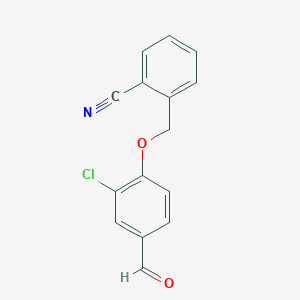
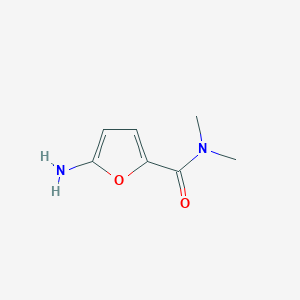
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
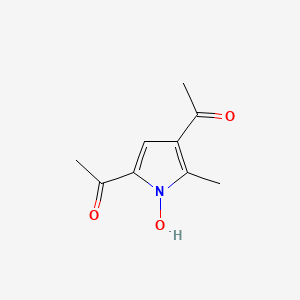
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
